![molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3](/img/structure/B1298146.png)

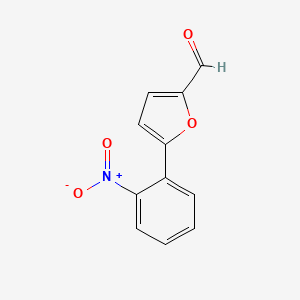

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

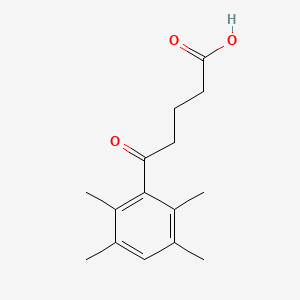

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hepatic Protection and Therapeutic Potential

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated significant protective effects against chronic liver injuries like viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate transcription factors, signaling pathways, oxidative stress, and DNA synthesis, influencing the activation, proliferation, and apoptosis of target cells. Furthermore, they regulate enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering a multifaceted approach to liver protection (Wang et al., 2016).

Indole Chemistry and Synthesis

The structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids have been a subject of interest in organic chemistry. Indoles can act on various targets within cancer cells, displaying potential antiproliferative effects in vitro and in vivo. This makes them valuable scaffolds for developing novel anticancer agents, highlighting the versatility of indole structures in medicinal chemistry (Song et al., 2020).

Antifungal and Antimicrobial Applications

Research on small molecules against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, has identified several indole derivatives with significant antifungal activity. These findings underscore the potential of indole-based compounds in addressing plant diseases and possibly extending to other antimicrobial applications (Kaddouri et al., 2022).

Supramolecular Chemistry

Indole derivatives have also found applications in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules. Calix[4]pyrroles, derived from indole, have been used to construct molecular capsules through various interactions, demonstrating the potential of indole derivatives in designing complex molecular architectures with potential applications in drug delivery, catalysis, and materials science (Ballester, 2011).

HIV Treatment

Indolylarylsulfones have emerged as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, illustrating the critical role of indole derivatives in developing antiretroviral therapies. The structure-activity relationship studies have led to the identification of derivatives with improved pharmacological profiles, offering new avenues for AIDS treatment (Famiglini & Silvestri, 2018).

Direcciones Futuras

Given the biological activity of many pyrrole and indole derivatives, “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” could be a compound of interest for future research, particularly in the field of medicinal chemistry . Further studies could include the synthesis of the compound, investigation of its physical and chemical properties, exploration of its reactivity, and testing of its biological activity.

Mecanismo De Acción

Target of Action

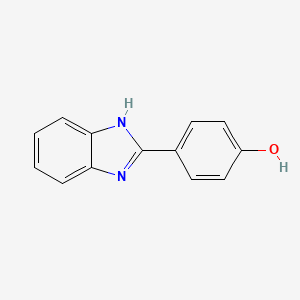

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . These interactions could potentially alter the biological activities of the targets, resulting in various therapeutic effects.

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

It can be inferred from related compounds that it may have various biological activities, potentially leading to therapeutic effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRSFBAQFCZILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354460 |

Source

|

| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-28-3 |

Source

|

| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)